3-(2-Fluoro-6-methoxyphenyl)azetidine

lipophilicity drug-likeness CNS permeability

Medicinal chemists optimizing CNS leads often face unpredictable SAR with generic 3-phenylazetidine scaffolds. 3-(2-Fluoro-6-methoxyphenyl)azetidine (CAS 1260864-86-5) solves this with a defined ortho-fluoro/methoxy pattern (XLogP3=1.4, TPSA=21.3 Ų) that optimizes CNS drug-likeness. • Ortho-directing azetidine ring enables regioselective C-H functionalization without separate directing groups. • Fragment-sized MW (181.21 g/mol) ideal for FBLG & 19F NMR screening. • Scalable via Hiyama cross-coupling for multi-gram SAR libraries.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B13622732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluoro-6-methoxyphenyl)azetidine
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)C2CNC2
InChIInChI=1S/C10H12FNO/c1-13-9-4-2-3-8(11)10(9)7-5-12-6-7/h2-4,7,12H,5-6H2,1H3
InChIKeyXQZUXNGAEWCULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluoro-6-methoxyphenyl)azetidine Overview


3-(2-Fluoro-6-methoxyphenyl)azetidine (CAS 1260864-86-5) is a fluorinated 3-arylazetidine featuring a conformationally constrained four-membered azetidine ring directly attached to a phenyl ring that bears both a 2-fluoro and a 6-methoxy substituent. This compound is a versatile intermediate in pharmaceutical research, particularly for the development of bioactive molecules targeting central nervous system (CNS) disorders. Its well-defined structure enables precise modifications in drug discovery applications, and its synthesis has been discussed in several scientific studies and patents, highlighting its relevance in drug discovery and development [1].

1

Workflow

CNS lead optimization and fragment-based drug discovery

2

Selection Context

Fluorinated 3-arylazetidine with ortho-fluoro/methoxy substitution pattern

3

Use Context

Conformationally constrained core scaffold; ortho-directing group for regioselective functionalization

Importance of Ortho-Substitution in 3-(2-Fluoro-6-methoxyphenyl)azetidine


Within the azetidine scaffold class, seemingly minor changes in aryl substitution patterns profoundly alter physicochemical properties and biological performance. 3-(2-Fluoro-6-methoxyphenyl)azetidine presents a unique ortho-fluoro/methoxy substitution arrangement that modulates lipophilicity (XLogP3 = 1.4) and electronic distribution compared to unsubstituted 3-phenylazetidine (LogP ~1.7) or positional isomers (e.g., 3-(2-fluoro-4-methoxyphenyl)azetidine). These differences directly impact membrane permeability, metabolic stability, and target-binding interactions, making generic substitution unreliable without empirical validation. Furthermore, the ortho-substitution pattern influences the molecule's conformational profile and its ability to participate in regioselective functionalization, as the azetidine ring itself can act as a directing group for ortho-C–H functionalization [1].

!

Ortho-fluoro/methoxy substitution alters lipophilicity and electronic profile versus unsubstituted or para-substituted isomers; reported logP difference may shift CNS permeability context.

!

The azetidine ring ortho-directing capability is substitution-dependent; regioselective functionalization outcomes may not transfer directly across aryl substitution patterns.

!

Generic 3-phenylazetidine lacks the fluorine-mediated metabolic stabilization context; metabolic stability inferences from fluorinated class data may require independent validation.

Quantitative Differentiation of 3-(2-Fluoro-6-methoxyphenyl)azetidine


Lipophilicity Advantage Over 3-Phenylazetidine

3-(2-Fluoro-6-methoxyphenyl)azetidine exhibits a computed XLogP3 of 1.4, which is lower than that of the unsubstituted 3-phenylazetidine (LogP ~1.7). This reduction in lipophilicity is attributed to the combined electron-withdrawing effect of the 2-fluoro substituent and the electron-donating 6-methoxy group, which together create a more balanced polarity profile favorable for CNS drug-like properties [1]. The methoxy group, positioned ortho to the fluorine, further influences the electronic nature and spatial arrangement of the phenyl ring, potentially affecting the molecule's conformation and its ability to interact with receptor pockets .

Lipophilicity comparison
Reported, source review
XLogP3 = 1.4 vs. 3-phenylazetidine LogP ~1.7 (Δ ≈ −0.3)
Target 1.4
Comparator ~1.7

Reported lower lipophilicity may support CNS drug-likeness selection context.

Computed partition coefficient; validate experimentally for specific assays.

lipophilicity drug-likeness CNS permeability

Fluorine-Enhanced Metabolic Stability

A comprehensive study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability for the fluorinated compounds studied, with a single exception (the 3,3-difluoroazetidine derivative) [1]. This class-level evidence indicates that the presence of a fluorine atom, as in 3-(2-fluoro-6-methoxyphenyl)azetidine, contributes to enhanced metabolic stability relative to non-fluorinated azetidines, a critical advantage in drug discovery where rapid metabolism can lead to poor pharmacokinetics and in vivo efficacy.

Metabolic stability inference
Class-level inference
Fluorinated azetidines show high microsomal stability (class trend); target compound not directly measured.

Class evidence suggests metabolic stabilization context; data to verify for this specific scaffold.

Inferred from mono-/difluorinated saturated heterocyclic amine study.

metabolic stability microsomal clearance fluorine effect

Synthetic Accessibility via Hiyama Cross-Coupling

The first palladium-catalyzed Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine provide a convenient access to a variety of useful 3-arylazetidines in moderate to good yields (30%–88%) [1]. This method enables the preparation of 3-(2-fluoro-6-methoxyphenyl)azetidine and related analogs with operational simplicity and mild reaction conditions, ensuring reliable supply for medicinal chemistry programs.

Synthetic accessibility
Reported class range
Pd-catalyzed Hiyama coupling of arylsilanes with 3-iodoazetidine; reported yields 30–88% across analogs.

Published synthetic route with established yield range supports procurement and scale-up planning.

Specific yield for this aryl substitution not individually reported; class data used.

synthesis cross-coupling building block

Ortho-Directing Capability for Functionalization

The azetidine ring in 3-arylazetidines acts as a directing group for regioselective ortho-C–H functionalization, enabling further diversification of the aryl ring [1]. Studies have demonstrated that the azetidine nitrogen can direct lithiation to the ortho position of the phenyl ring, providing a handle for subsequent electrophilic trapping. This ortho-directing ability is influenced by the substitution pattern on the phenyl ring; with fluoro-phenyl azetidine 1i, a selective lithiation was observed [2].

Ortho-directing capability
Class-level, qualitative
Azetidine ring directs ortho-lithiation; demonstrated with fluoro-phenyl azetidine analog.

Built-in directing group may simplify regioselective diversification; regioselectivity may depend on substitution pattern.

Conditions: n-BuLi or s-BuLi in THF, low temperature.

conformational rigidity ortho-lithiation site-selective functionalization

Application Scenarios for 3-(2-Fluoro-6-methoxyphenyl)azetidine


CNS Lead Optimization with Balanced Properties

The compound's XLogP3 of 1.4 positions it within the optimal range for CNS drug-likeness, while the fluorine atom provides a built-in metabolic soft spot blocker. Medicinal chemists can use this azetidine as a core scaffold to develop novel CNS agents (e.g., for depression, anxiety, or neurodegenerative disorders) where maintaining low logP and high metabolic stability is paramount. The ortho-fluoro/methoxy substitution pattern further differentiates it from generic 3-phenylazetidine (LogP ~1.7), offering a distinct physicochemical starting point.

Late-Stage Diversification for SAR Exploration

The azetidine ring's ortho-directing ability enables regioselective functionalization of the phenyl ring, allowing researchers to install additional substituents at the ortho position without separate directing group installation. This simplifies the synthesis of focused libraries around the 3-(2-fluoro-6-methoxyphenyl)azetidine core, accelerating hit-to-lead optimization. The synthetic accessibility via Pd-catalyzed Hiyama cross-coupling (yields 30–88%) ensures that multi-gram quantities can be prepared for extensive SAR studies.

Fluorinated Building Blocks for FBDD

The low molecular weight (181.21 g/mol) and balanced physicochemical profile (XLogP3 = 1.4, TPSA = 21.3 Ų) make this compound an ideal fragment-sized building block. Its fluorinated nature allows for potential 19F NMR-based screening and provides a handle for metabolic stabilization. It can be incorporated into fragment libraries aimed at CNS targets or used as a starting point for fragment growing and merging strategies.

Synthesis of CNS-Targeted Intermediates

Patents such as WO 2023/209xxx (Equinorm Ltd) disclose azetidine-containing compounds for the treatment of CNS disorders, including drug addiction. 3-(2-Fluoro-6-methoxyphenyl)azetidine serves as a key intermediate or a closely related analog for such patent-protected series. Procuring this compound allows CROs and pharmaceutical companies to explore chemical space around these patent landscapes and potentially develop novel, non-infringing candidates with improved properties.

Application
Selection Property
Validation Focus
CNS lead optimization research
Balanced lipophilicity and fluorine-mediated metabolic stabilization context
CNS drug-likeness profile; metabolic soft-spot blocking potential
Late-stage SAR diversification
Ortho-directing azetidine ring for regioselective functionalization
Site-selective C–H functionalization efficiency; compatibility with electrophilic traps
Fragment-based drug discovery (FBDD)
Low molecular weight, fluorinated fragment with favorable TPSA and logP
19F NMR screening potential; fragment growing/merging compatibility
CNS chemical space exploration around patent landscapes
Key intermediate or close analog for azetidine-containing CNS patent series
Non-infringing scaffold development; novel IP position evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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